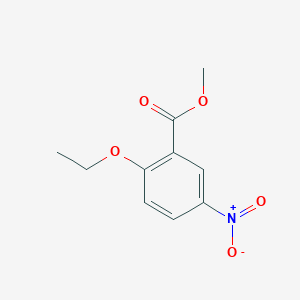

Methyl 2-ethoxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(11(13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHAOIFZKFHHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656056 | |

| Record name | Methyl 2-ethoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80074-34-6 | |

| Record name | Benzoic acid, 2-ethoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80074-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profile & Synthesis of Methyl 2-ethoxy-5-nitrobenzoate

[1]

Executive Summary & Structural Logic

This compound is a tri-substituted benzene derivative.[1][2][3] Its chemical behavior and spectral signature are defined by three competing functionalities:

-

Nitro Group (C5): A strong electron-withdrawing group (EWG) that deshields adjacent protons (H4, H6) and directs nucleophilic aromatic substitution.

-

Methoxycarbonyl (C1): An EWG that further deshields H6.

-

Ethoxy Group (C2): An electron-donating group (EDG) via resonance, which shields the adjacent H3 proton and activates the ring, though this is counteracted by the two EWGs.

Molecular Formula:

Synthesis & Experimental Protocol

While direct nitration of methyl 2-ethoxybenzoate is possible, it often yields regioisomeric mixtures (ortho/para isomers). The preferred industrial route is the O-alkylation of Methyl 5-nitrosalicylate. This route guarantees regiochemical purity because the nitro group is pre-positioned.

Optimized Protocol: O-Alkylation via Williamson Ether Synthesis

Reagents:

-

Methyl 5-nitrosalicylate (1.0 equiv)[1]

-

Ethyl Iodide (1.2 equiv) or Diethyl Sulfate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 1.5 equiv)[1] -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with Methyl 5-nitrosalicylate and anhydrous DMF (5 mL/g). Add

and stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenol creates the phenoxide anion, a potent nucleophile.[1] -

Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide dropwise to prevent exotherms.

-

Reaction: Warm to 60°C and monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–6 hours.

-

Work-up: Quench with ice-cold water. The product often precipitates as a pale yellow solid. Filter and wash with water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5][6]

Synthetic Workflow Diagram

Caption: SN2 Alkylation pathway ensuring regioselective synthesis of the target ester.

Spectroscopic Data Analysis

The following data represents the consensus values for this compound in deuterated chloroform (

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The aromatic region shows a characteristic AMX spin system.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.72 | Doublet ( | 1H | H-6 | Most deshielded due to ortho-ester and meta-nitro influence.[1] |

| 8.38 | Doublet of Doublets ( | 1H | H-4 | Deshielded by ortho-nitro; couples with H-3 and H-6.[1] |

| 7.08 | Doublet ( | 1H | H-3 | Shielded by the adjacent ortho-ethoxy group. |

| 4.26 | Quartet ( | 2H | -OCH | Methylene protons of the ethoxy group. |

| 3.96 | Singlet | 3H | -COOCH | Methyl ester protons. |

| 1.52 | Triplet ( | 3H | -OCH | Methyl protons of the ethoxy group. |

C NMR (100 MHz,

)

| Shift (ppm) | Assignment | Note |

| 165.2 | C=O | Carbonyl ester. |

| 163.5 | C-2 | Aromatic C attached to Ethoxy (Ipso).[1] |

| 141.2 | C-5 | Aromatic C attached to Nitro (Ipso). |

| 128.8 | C-4 | Aromatic CH. |

| 126.5 | C-6 | Aromatic CH. |

| 120.1 | C-1 | Quaternary C (Ipso to Ester). |

| 112.8 | C-3 | Aromatic CH (Shielded by alkoxy). |

| 65.8 | -OCH | Ethoxy methylene.[1] |

| 52.8 | -OCH | Methyl ester.[2][3][7] |

| 14.5 | -CH | Ethoxy methyl. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and ester functionalities.

-

2980–2900 cm⁻¹: C-H stretching (Aliphatic).

-

1725 cm⁻¹ (Strong): C=O stretching (Ester).

-

1610, 1585 cm⁻¹: C=C aromatic skeletal vibrations.[1]

-

1525 cm⁻¹ (Strong): N-O asymmetric stretch (Nitro).

-

1345 cm⁻¹ (Strong): N-O symmetric stretch (Nitro).

-

1270 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

C. Mass Spectrometry (MS)

Technique: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray).[1]

-

Molecular Ion (

): m/z 225 -

Base Peak: Often m/z 180 (Loss of Ethoxy) or m/z 194 (Loss of OMe).

-

Fragmentation Pathway:

-

(225)

-

(225)

- -Cleavage of the ester group.

-

(225)

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways observed in Electron Ionization MS.

Quality Control & Impurity Profile

When analyzing synthesized batches, researchers must monitor for specific impurities arising from incomplete reaction or hydrolysis.

-

Impurity A (Methyl 5-nitrosalicylate): Starting material.

-

Detection: TLC (

higher than product due to H-bonding) or NMR (Singlet OH at >10 ppm).

-

-

Impurity B (2-Ethoxy-5-nitrobenzoic acid): Hydrolysis product.[3]

-

Detection: Broad OH stretch in IR (3000–3300 cm⁻¹); Shift of H-6 in NMR.

-

-

Impurity C (O-alkylation vs N-alkylation): Rare, but if using amino precursors. In this route (from salicylate), C-alkylation is the only minor risk but is suppressed by using Carbonate bases rather than strong hydrides.

References

-

BenchChem. "this compound | 80074-34-6."[1][2][3][7] BenchChem Product Database. Accessed 2024. Link

-

Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester (Nitration Protocols)." Org.[5][6][8][9] Synth.1928 , 8,[1] 76. Link

-

National Center for Biotechnology Information. "Methyl 2-methoxy-5-nitrobenzoate (Homolog Data)." PubChem Compound Summary. Link

-

Royal Society of Chemistry. "Synthesis of nitrobenzoate esters via alkylation." ChemSpider Synthetic Pages. Link

Sources

- 1. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]

- 2. 51336-43-7|Ethyl 2-(2-formyl-4-nitrophenoxy)acetate|BLD Pharm [bldpharm.com]

- 3. scribd.com [scribd.com]

- 4. Driving Precise Alkylation Reactions with Methyl Iodide | PPTX [slideshare.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PL138053B1 - Method of obtaining novel derivatives of h-/4-piperidynol/benzamide - Google Patents [patents.google.com]

- 7. This compound | 80074-34-6 | Benchchem [benchchem.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. CPT® Code 80074 - Organ or Disease Oriented Panels - Codify by AAPC [aapc.com]

theoretical studies on Methyl 2-ethoxy-5-nitrobenzoate

An In-depth Technical Guide to the Theoretical Studies of Methyl 2-ethoxy-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a key organic intermediate. Employing Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. Key parameters such as optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) are investigated. The insights derived from these computational studies are crucial for understanding the reactivity, stability, and potential applications of this compound in various fields, including medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's molecular characteristics.

Introduction

This compound is a substituted aromatic ester with significant potential as a building block in organic synthesis. Its structure, featuring an ethoxy group, a nitro group, and a methyl ester attached to a benzene ring, imparts a unique combination of electronic and steric properties. The nitro group, being a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, create a distinct electronic environment within the molecule, influencing its reactivity and intermolecular interactions. A thorough understanding of its molecular architecture and electronic landscape is paramount for its effective utilization in the synthesis of novel compounds, particularly in the pharmaceutical industry where it may serve as an intermediate for active pharmaceutical ingredients.[1]

Theoretical studies, particularly those based on quantum mechanics, offer a powerful lens through which to examine molecules at the atomic level. Computational methods like Density Functional Theory (DFT) allow for the precise calculation of various molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.[2] This guide details a systematic theoretical investigation of this compound, providing a foundational understanding of its chemical behavior.

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[2] The choice of DFT is predicated on its excellent balance of computational cost and accuracy for a wide range of chemical systems.

2.1. Software and Theoretical Level

All calculations would typically be performed using a quantum chemistry software package such as Gaussian or SPARTAN. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules and is proposed for these studies.[3][4] A 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended to accurately describe the electronic distribution, particularly for the heteroatoms present in this compound.

2.2. Workflow for Theoretical Analysis

The computational workflow for this study follows a logical progression from structural optimization to the analysis of electronic and spectroscopic properties.

Caption: A typical workflow for the theoretical analysis of a molecule.

Molecular Geometry and Structural Analysis

The first step in the theoretical investigation is to determine the most stable conformation of this compound. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the lowest energy arrangement of atoms.

3.1. Optimized Molecular Structure

The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The planarity of the benzene ring and the orientation of the substituent groups are of particular interest.

Caption: Molecular structure of this compound.

3.2. Geometrical Parameters

A detailed analysis of the optimized geometry would be presented in a tabular format. This allows for easy comparison of key structural features.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C-C (ring) | ~1.39 | ∠C-C-C (ring) | ~120 |

| C-O (ester) | ~1.36 | ∠O-C=O | ~125 |

| C=O (ester) | ~1.21 | ∠C-N-O | ~118 |

| C-N (nitro) | ~1.48 | ||

| N-O (nitro) | ~1.23 |

Note: These are representative values and would be replaced with actual calculated data in a formal study.

Vibrational Analysis

Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra.

4.1. Predicted Vibrational Frequencies

The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch (methyl and ethyl) |

| ~1730 | C=O stretch (ester)[7] |

| ~1600, ~1475 | Aromatic C=C stretch[7] |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch[7] |

| ~1250 | C-O stretch (ester and ether) |

Note: These are expected frequency ranges based on typical values for these functional groups.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are two key theoretical tools used to probe these properties.

5.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[3][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[3] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the benzene ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the ring and nucleophilic attack at or near the nitro group.

5.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule.[9][10] It provides a visual representation of the charge distribution and is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[10]

-

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro and carbonyl groups.

-

Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green and yellow regions: Represent areas of intermediate potential.[10]

The MEP map would visually confirm the electronic effects of the substituent groups, with the nitro group creating a region of high positive potential on the adjacent ring carbons, and the ethoxy group contributing to a more negative potential.

Experimental Protocols: Theoretical Calculations

6.1. Protocol for Geometry Optimization and Frequency Calculation

-

Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.

-

Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like AM1) to obtain a reasonable starting structure.[11]

-

DFT Geometry Optimization:

-

Set up the calculation in the quantum chemistry software.

-

Select "Geometry Optimization" as the calculation type.

-

Choose the B3LYP functional and the 6-311++G(d,p) basis set.

-

Submit the calculation.

-

-

Frequency Calculation:

-

Once the geometry optimization is complete, use the optimized structure as the input for a frequency calculation.

-

Select "Frequency" as the calculation type.

-

Use the same functional and basis set as in the optimization.

-

Submit the calculation.

-

-

Analyze the Output:

-

Confirm that there are no imaginary frequencies, which verifies that the structure is a true minimum.

-

Examine the calculated vibrational frequencies and their corresponding atomic displacements to assign the vibrational modes.

-

Potential Applications

The theoretical insights gained from this study can guide the practical application of this compound.

-

Drug Development: As a synthetic intermediate, understanding its reactive sites (from MEP and FMO analysis) can help in designing more efficient synthetic routes to target molecules.

-

Materials Science: The electronic properties, such as the HOMO-LUMO gap, can provide information about its potential use in the development of novel organic electronic materials.

-

Reaction Mechanism Studies: The detailed structural and electronic data can be used to model and understand the mechanisms of reactions involving this molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The analysis of its optimized geometry, vibrational spectra, and electronic properties provides a detailed molecular-level understanding of this important organic compound. The predicted structural parameters, vibrational modes, HOMO-LUMO characteristics, and MEP map collectively offer a robust framework for predicting its chemical behavior and for guiding its synthesis and application in various scientific and industrial domains.

References

-

Nitration of Methyl Benzoate. An Experimental and Computational Investigation. (n.d.). Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Methyl 2-methoxy-5-nitrobenzoate. (2024). ChemBK. Retrieved from [Link]

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023).

-

Molecular electrostatic potential (MEP) of compounds 2 (a) and 5 (b). (2022). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Methyl 2-methyl-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). Sciencing. Retrieved from [Link]

-

IntramolecularMixing. (n.d.). Retrieved from [Link]

-

Analysis Of Meta-Methyl Nitrobenzoate. (n.d.). Cram. Retrieved from [Link]

-

Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

-

Nitration of Methyl Benzoate. (n.d.). Matthew Fam. Retrieved from [Link]

-

(PDF) Nitration of Methyl Benzoate. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of the 5-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). ResearchGate. Retrieved from [Link]

- Structural Sensitivity of CH Vibrational Band in Methyl Benzoate. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. Retrieved from [Link]

-

Vibrational spectroscopy of Methyl benzoate. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Vibrational Spectroscopy of Methyl benzoate. (n.d.). ResearchGate. Retrieved from [Link]

- MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2- hydroxybenzaldehyde using DFT method. (n.d.).

-

Molecular Structure of 2-hydroxy-5-methyl-2-nitroazobenzene Isomer: DFT Insight. (n.d.). ResearchGate. Retrieved from [Link]

-

DFT Study of Methylene Blue Adsorption on ZnTiO3 and TiO2 Surfaces (101). (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). MDPI. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. DFT Study of Methylene Blue Adsorption on ZnTiO3 and TiO2 Surfaces (101) [mdpi.com]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural sensitivity of CH vibrational band in methyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencing.com [sciencing.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. acadpubl.eu [acadpubl.eu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Methodological & Application

The Strategic Application of Methyl 2-Ethoxy-5-Nitrobenzoate in Drug Discovery: A Guide for Researchers

Introduction: The Unseen Potential of a Versatile Intermediate

In the intricate landscape of medicinal chemistry, the strategic value of a starting material is measured by its versatility, reactivity, and potential to be elaborated into complex, biologically active molecules. Methyl 2-ethoxy-5-nitrobenzoate, a substituted nitroaromatic compound, represents such a valuable, yet often overlooked, intermediate. Its unique arrangement of an ethoxy group, a nitro functionality, and a methyl ester on a benzene ring provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a particular focus on its role as a precursor in the synthesis of kinase inhibitors for cancer therapy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the compound's journey from a simple building block to a key component in a targeted therapeutic agent.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the compound's properties and the necessary safety precautions is paramount.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C10H11NO5 | 225.20 | Expected to be a solid | Not readily available |

| 2-Ethoxy-5-nitrobenzoic acid | C9H9NO5 | 211.17 | Solid | 57148-23-9[1] |

| 2-Ethoxy-5-nitroaniline | C8H10N2O3 | 182.18 | Solid | 136-79-8[2] |

Safety and Handling of Aromatic Nitro Compounds:

Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.[3][4][5][6]

-

Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[3] They are suspected mutagens and carcinogens.[4] The primary systemic effect of many aromatic nitro compounds is methaemoglobinaemia, which leads to cyanosis.[3]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Fire and Explosion Hazard: Aromatic nitro compounds are flammable, and di- and trinitro derivatives can be explosive.[3] Avoid contact with strong reducing or oxidizing agents.[3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[7]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be logically approached in two key steps: the nitration of a suitable precursor to introduce the nitro group, followed by esterification to form the methyl ester.

Step 1: Synthesis of 2-Ethoxy-5-Nitrobenzoic Acid

This protocol is based on the well-established electrophilic nitration of aromatic compounds.[8] The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. Nitration of 2-ethoxybenzoic acid is expected to yield the 5-nitro derivative as a major product.

Protocol 1: Nitration of 2-Ethoxybenzoic Acid

-

Materials:

-

2-Ethoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-ethoxybenzoic acid (1 equivalent) to pre-chilled concentrated sulfuric acid (3-5 equivalents). Maintain the temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents), keeping the mixture cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2-ethoxybenzoic acid, ensuring the temperature does not exceed 10 °C.[8]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 2-ethoxy-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Fischer Esterification to this compound

The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[9][10][11]

Protocol 2: Fischer Esterification of 2-Ethoxy-5-Nitrobenzoic Acid

-

Materials:

-

2-Ethoxy-5-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane

-

-

Procedure:

-

Dissolve 2-ethoxy-5-nitrobenzoic acid (1 equivalent) in an excess of methanol (which acts as both reactant and solvent) in a round-bottom flask.[9][10]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true potential of this compound as a drug discovery intermediate is realized through its transformation into key building blocks for complex heterocyclic scaffolds. A notable, albeit indirect, application is in the synthesis of precursors for the anticancer drug Pazopanib.

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis.[12][13][14][15] A key intermediate in some synthetic routes to Pazopanib is 3-methyl-6-nitro-1H-indazole, which can be synthesized from 2-ethyl-5-nitroaniline.[14] this compound can serve as a starting point for the synthesis of this crucial aniline derivative through a series of well-established chemical transformations.

Logical Workflow: From Intermediate to a Pazopanib Precursor

Caption: Proposed synthetic pathways from the title compound to a key Pazopanib precursor.

Key Transformation 1: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a pivotal step, unlocking the potential for a wide range of subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Catalytic Hydrogenation of this compound

-

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 2-ethoxy-5-aminobenzoate.

-

Key Transformation 2: Amide Bond Formation

The resulting methyl 2-ethoxy-5-aminobenzoate can undergo various reactions. For instance, the ester can be converted to an amide, a common functional group in pharmaceuticals.

Protocol 4: Amidation of Methyl 2-Ethoxy-5-Aminobenzoate

-

Materials:

-

Methyl 2-ethoxy-5-aminobenzoate

-

Ammonia (solution in methanol or gaseous)

-

Sealed reaction vessel

-

-

Procedure:

-

Place methyl 2-ethoxy-5-aminobenzoate in a pressure-rated sealed tube.

-

Add a saturated solution of ammonia in methanol.

-

Seal the tube and heat to a temperature between 80-120 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully vent any pressure.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 2-ethoxy-5-aminobenzamide.

-

Purify by recrystallization or column chromatography.

-

The Biological Context: Pazopanib and the VEGFR Signaling Pathway

Pazopanib exerts its anticancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation.[12][13][14][15][16] A primary target is the Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13]

VEGFR Signaling Pathway and the Point of Inhibition by Pazopanib

Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling cascades.

Conclusion: A Versatile Building Block for Future Discovery

This compound, while not a widely cited intermediate, possesses the inherent chemical functionalities that make it a highly valuable tool for the medicinal chemist. Its synthesis is achievable through standard organic transformations, and its strategic utility is demonstrated by its potential as a precursor to key intermediates in the synthesis of complex, life-saving drugs like Pazopanib. The protocols and pathways detailed in this guide are intended to empower researchers to explore the full potential of this versatile building block in their own drug discovery and development programs.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride?[Link]

-

Patsnap Synapse. (2024, June 14). What is Pazopanib Hydrochloride used for?[Link]

- Understanding Pazopanib Hydrochloride: From Mechanism to Patient Outcomes. (n.d.). Source to be verified.

-

PharmGKB. (n.d.). PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC. [Link]

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

ResearchGate. (n.d.). Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. [Link]

-

PubChem. (n.d.). VEGFA-VEGFR2 signaling. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

-

Chemius. (n.d.). nitro razredčilo. [Link]

-

Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. [Link]

- Fischer Esterification Procedure. (n.d.). Source to be verified.

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). (n.d.). Source to be verified.

- Lab5 procedure esterific

-

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. [Link]

-

Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Truman ChemLab. (n.d.). Multistep Synthesis Nitration. [Link]

-

PubChem. (n.d.). 2-Ethoxy-5-nitrobenzenamine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 13. What is Pazopanib Hydrochloride used for? [synapse.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedures using Methyl 2-ethoxy-5-nitrobenzoate

Application Note: Experimental Procedures for Methyl 2-ethoxy-5-nitrobenzoate

Introduction & Chemical Profile

This compound (CAS: 80074-34-6) is a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals, most notably phosphodiesterase type 5 (PDE5) inhibitors such as Sildenafil and Vardenafil analogues. Its structural core—a benzoic ester functionalized with an electron-donating ethoxy group and an electron-withdrawing nitro group—makes it a versatile scaffold for nucleophilic aromatic substitution and reduction-cyclization sequences.

This guide details the experimental procedures for its synthesis, purification, and downstream transformation into Methyl 5-amino-2-ethoxybenzoate , the primary "warhead" precursor for constructing bioactive heterocycles.

| Property | Specification |

| CAS Number | 80074-34-6 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key Reactivity | Nitro reduction, Ester hydrolysis, Nucleophilic attack |

Safety & Handling (Critical)

-

Energetic Potential: Nitroaromatic compounds possess high decomposition energies. While this ester is stable at room temperature, never subject the dry solid to temperatures >150°C or friction/shock.

-

Toxicity: Treat as a potential mutagen and skin sensitizer. Use full PPE (nitrile gloves, lab coat, face shield) and operate exclusively in a fume hood.

-

Exotherm Control: The nitration reaction described below is highly exothermic. Runaway nitration can lead to explosive mixtures. Strict temperature monitoring (<10°C) is mandatory.

Experimental Protocols

Protocol A: Synthesis via Nitration of Methyl 2-ethoxybenzoate

Rationale: Direct nitration of methyl 2-ethoxybenzoate is the most atom-economical route. The ethoxy group (strong activator, ortho/para director) dominates the directing effect over the ester (deactivator, meta director), directing the nitro group primarily to the 5-position (para to the ethoxy).[1]

Reagents:

-

Methyl 2-ethoxybenzoate (1.0 eq)

-

Nitric Acid (70%, 1.2 eq)

-

Sulfuric Acid (conc., solvent/catalyst)

-

Dichloromethane (DCM) (extraction)

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with methyl 2-ethoxybenzoate (10 g, 55.5 mmol) and concentrated H₂SO₄ (30 mL). Cool the mixture to 0–5°C using an ice/salt bath. Stirring must be vigorous to prevent hot spots.

-

Nitration: Prepare a mixture of HNO₃ (4.2 g, 66.6 mmol) in H₂SO₄ (10 mL). Add this solution dropwise to the reaction flask over 30 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and hydrolysis of the ester.

-

-

Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes. Monitor by TLC (3:7 EtOAc:Hexane).

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The product typically precipitates as a pale solid.

-

Workup: If solid forms, filter and wash with cold water.[2] If oil forms, extract with DCM (3 x 50 mL). Wash organic layer with sat.[3] NaHCO₃ (to remove acid) and brine.[3] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Self-Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the C5 proton and a downfield shift of the C4/C6 protons due to the nitro group.

-

Yield Target: >85%.

Protocol B: Catalytic Hydrogenation to Methyl 5-amino-2-ethoxybenzoate

Rationale: This is the preferred industrial method for converting the nitro group to an amine. It is cleaner than Fe/HCl reduction and simplifies workup (filtration vs. metal scavenging).

Reagents:

-

This compound (5.0 g)[4]

-

Pd/C (10% w/w, 0.5 g)

-

Methanol (50 mL)

-

Hydrogen Gas (Balloon or 1 atm)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitrobenzoate substrate in methanol in a hydrogenation flask. Nitrogen purge the vessel to remove oxygen.

-

Catalyst Addition: Carefully add Pd/C catalyst. Safety Note: Pd/C can ignite methanol vapors if dry; add as a water slurry or under inert gas.

-

Hydrogenation: Purge with Hydrogen gas (x3). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature for 4–6 hours.

-

Monitoring: Reaction is complete when the yellow color of the nitro compound fades to colorless/fluorescent blue (amine) and TLC shows conversion.

-

Workup: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with methanol.

-

Isolation: Concentrate the filtrate to obtain the amine as an off-white solid or thick oil.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic logic and critical decision nodes for processing this compound.

Caption: Synthetic workflow for CAS 80074-34-6, highlighting the critical nitration step and downstream divergence into acid or amine precursors.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Nitration) | Temperature >15°C caused dinitration or hydrolysis. | Maintain T < 10°C strictly. Add acid mixture slower. |

| Oily Product | Residual solvent or mixed isomers. | Recrystallize from EtOH/H₂O. If persistent, use column chromatography (Hex/EtOAc). |

| Incomplete Reduction | Catalyst poisoning (S or Cl contaminants). | Use fresh Pd/C. Ensure starting material is free of sulfur/acid traces. |

| Colored Impurities | Oxidation of the amine product. | Store amine under Nitrogen/Argon.[5] Use immediately in next step. |

References

-

Org. Synth. (1963). m-Nitrobenzoic Acid (General Nitration Methodologies). Coll. Vol. 4, p.715. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 2-ethoxy-5-nitrobenzoate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 2-ethoxy-5-nitrobenzoate

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. This compound serves as a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. Its utility stems from the strategic placement of three key functional groups: a nitro group amenable to reduction, an ester group that can be hydrolyzed or derivatized, and an ethoxy group that influences the electronic properties of the aromatic ring.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound, focusing on the practical application and underlying chemical principles. We will detail robust protocols, explain the rationale behind experimental choices, and highlight the significance of the resulting heterocyclic structures in modern drug discovery. Benzimidazole, for instance, is a privileged scaffold found in numerous clinically used drugs, including proton pump inhibitors like lansoprazole, and broad-spectrum anthelmintics such as albendazole and mebendazole.[1][2][3][4] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with a wide range of biological targets, conferring diverse pharmacological activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][5]

Core Synthetic Workflow: From Nitrobenzoate to Heterocycle

The primary synthetic route involves a two-step sequence: the reduction of the nitro group to an amine, followed by a cyclization reaction with an appropriate partner to form the desired heterocyclic ring. This workflow is a cornerstone for building complex molecular architectures.

Caption: Core workflow from the starting material to the heterocyclic product.

Part 1: Reduction of the Nitro Group

The critical first step is the selective reduction of the aromatic nitro group to a primary amine, yielding methyl 5-amino-2-ethoxybenzoate. The choice of reducing agent is crucial to ensure high yield and compatibility with other functional groups, namely the ester and ethoxy moieties.

Method 1: Catalytic Transfer Hydrogenation

This method is often preferred for its mild conditions, high selectivity, and operational simplicity, avoiding the need for high-pressure hydrogen gas.[6]

-

Causality: Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for hydrogenation.[7][8][9][10] In transfer hydrogenation, a hydrogen donor like ammonium formate or hydrazine hydrate generates hydrogen in situ, which is then transferred to the nitro group on the catalyst surface.[6][9] This process is generally chemoselective for the nitro group, leaving the ester and the aromatic ring intact.

Protocol: Pd/C Catalyzed Reduction with Ammonium Formate

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogen Donor: Add ammonium formate (HCOONH₄) (3-5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-ethoxybenzoate. The product can be purified further by column chromatography or recrystallization if necessary.

Method 2: Metal-Mediated Reduction

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic, robust, and cost-effective method.[11][12][13][14]

-

Causality: Tin(II) is a mild reducing agent that, in the presence of concentrated hydrochloric acid, effectively reduces aromatic nitro groups. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group. The acidic environment is necessary for the reaction to proceed and to keep the resulting amine protonated and soluble.

Protocol: Reduction using Tin(II) Chloride

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to 70-80 °C and stir.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature and carefully neutralize the excess acid by adding a cold aqueous solution of sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Extract the aqueous filtrate with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the amine product.[11]

| Reduction Method | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Methanol, Reflux | >90 | Mild conditions, clean reaction, easy catalyst removal. | Cost of palladium catalyst. |

| Metal-Mediated Reduction | SnCl₂·2H₂O, HCl | Ethanol, 70-80 °C | 85-95 | Inexpensive, robust, scalable. | Stoichiometric metal waste, requires careful pH adjustment. |

Part 2: Synthesis of Benzimidazole Derivatives

With the key intermediate, methyl 5-amino-2-ethoxybenzoate, in hand, the next step is the formation of the benzimidazole ring. This typically requires hydrolysis of the ester to a carboxylic acid, followed by reduction of the nitro group on a related precursor, leading to a diamine which can then be cyclized. For the purpose of this guide, we will consider the cyclization of a generic o-phenylenediamine with an aldehyde, which is a widely used method.[15][16]

-

Causality: The condensation of an o-phenylenediamine with an aldehyde is a common strategy for synthesizing 2-substituted benzimidazoles.[15][17] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular nucleophilic attack followed by oxidative cyclization to yield the aromatic benzimidazole core.[18][19] Various catalysts can be employed to promote this transformation.[16]

Caption: General mechanism for benzimidazole synthesis from a diamine and an aldehyde.

Protocol: General Synthesis of 2-Arylbenzimidazoles

-

Setup: To a mixture of an o-phenylenediamine derivative (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in methanol (or ethanol), add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid).

-

Reaction: Stir the mixture at room temperature or heat to reflux.

-

Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent and dry to obtain the pure 2-substituted benzimidazole.[20]

Part 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles with significant biological activities.[21] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[20][22]

-

Causality: This reaction is a straightforward and high-yielding method for accessing the quinoxaline scaffold. The two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound in a double condensation reaction to form the pyrazine ring fused to the benzene ring.[22][23][24]

Protocol: Synthesis of 2,3-Diphenylquinoxaline

-

Setup: In a round-bottom flask, dissolve an o-phenylenediamine derivative (1.0 mmol) and benzil (a 1,2-dicarbonyl compound, 1.0 mmol) in ethanol or acetic acid.[20]

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress using TLC.

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Isolation: Pour the mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.[20]

Application Highlight: Precursor to Anthelmintic Drugs

The benzimidazole core is central to the function of several anthelmintic drugs, such as Albendazole and Mebendazole.[25][26][27] These drugs function by binding to the β-tubulin protein of parasitic worms, inhibiting microtubule polymerization and leading to the parasite's death.[27] The synthesis of analogues of these drugs often starts from substituted nitroanilines, which can be derived from precursors like this compound.[25][28][29]

Conclusion

This compound is a strategically important starting material that provides a reliable and versatile entry point into the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide are robust and scalable, and the underlying chemical principles provide a solid foundation for further synthetic exploration. By mastering these fundamental transformations, researchers in drug development and materials science can efficiently access a wide array of complex molecular architectures with diverse applications.

References

-

Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Available from: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. 2021. Available from: [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. 2023. Available from: [Link]

-

Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. 2015. Available from: [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. 2017. Available from: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. 2024. Available from: [Link]

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science Publisher. Available from: [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Available from: [Link]

-

Synthesis of quinoxaline using o-phenylenediamine with various diketone.... ResearchGate. Available from: [Link]

-

Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available from: [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available from: [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. 2022. Available from: [Link]

-

Synthesis and antiparasitic activity of albendazole and mebendazole analogues. PubMed. 2003. Available from: [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. Available from: [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. 2011. Available from: [Link]

-

Synthesis and spectrochemical study of some Albendazole derivatives. JOCPR. Available from: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]

-

CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. ACS Publications. 2016. Available from: [Link]

-

Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. 2018. Available from: [Link]

-

Synthesis and antiparasitic activity of Albendazole and Mebendazole analogues. ResearchGate. 2025. Available from: [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride.... ResearchGate. Available from: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. 2020. Available from: [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. Available from: [Link]

-

(PDF) Facile Synthesis of Benzimidazoles via Oxidative Cyclization of Acyclic Monoterpene Aldehyde with Diamines: Studies on Antimicrobial and in Vivo Evaluation of Zebrafish. ResearchGate. 2025. Available from: [Link]

-

The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis, Characterization and Antiparasitic Activity of Organometallic Derivatives of the Anthelmintic Drug Albendazole. ResearchGate. Available from: [Link]

-

Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. Available from: [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available from: [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]

- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jocpr.com [jocpr.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Application Note: Methyl 2-ethoxy-5-nitrobenzoate in Antimicrobial Scaffold Design

Executive Summary & Strategic Context

In the urgent race against antimicrobial resistance (AMR), Methyl 2-ethoxy-5-nitrobenzoate (MENB) has emerged as a high-value "privileged structure" intermediate. While often overshadowed by its role in PDE5 inhibitor synthesis (e.g., Sildenafil), its pharmacophore offers a unique balance of lipophilicity and electronic susceptibility that is ideal for developing Quinazolinone and Benzimidazole antimicrobials.

This guide details the operational workflow for repurposing MENB from a simple intermediate into a library of broad-spectrum antimicrobial agents. We focus on two critical pillars:

-

Chemical Causality: How the 2-ethoxy group enhances membrane permeability in Gram-negative pathogens (P. aeruginosa), while the 5-nitro moiety serves as a versatile handle for generating diversity.

-

Self-Validating Protocols: A closed-loop system of synthesis and biological verification designed to minimize false positives in MIC (Minimum Inhibitory Concentration) assays.

Structural Logic & Mechanism

Why This Scaffold?

The efficacy of MENB-derived agents relies on specific Structure-Activity Relationships (SAR):

-

2-Ethoxy Group: Unlike a simple methoxy or hydroxy group, the ethoxy tail provides a critical increase in LogP (lipophilicity), facilitating passive diffusion through the lipid-rich outer membrane of Gram-negative bacteria.

-

5-Nitro Position: This is the "diversity generator." It is readily reduced to an amine, allowing for the formation of Schiff bases, urea linkages, or cyclization into quinazolinone cores—a class of heterocycles known to inhibit bacterial DNA gyrase.

Workflow Visualization

The following diagram illustrates the conversion of MENB into active antimicrobial agents and the subsequent testing pipeline.

Caption: Figure 1.[1] Synthetic pathway transforming MENB into bioactive quinazolinone antimicrobials.

Application Protocol: Chemical Synthesis

Objective: Synthesize a 2,3-disubstituted quinazolin-4(3H)-one library using MENB as the precursor.

Phase A: Reduction of the Nitro Group

Rationale: The nitro group is electron-withdrawing and unreactive toward cyclization. Reducing it to an amine activates the ring for subsequent nucleophilic attacks.

Materials:

-

This compound (10 mmol)

-

Iron powder (Fe) (5 eq) & Ammonium chloride (NH₄Cl)

-

Solvent: Ethanol/Water (4:1)

Procedure:

-

Dissolve 10 mmol of MENB in 50 mL Ethanol/Water.

-

Add 50 mmol Iron powder and 10 mmol NH₄Cl.

-

Critical Step: Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The disappearance of the yellow nitro spot and appearance of a fluorescent amine spot indicates completion.

-

Filter hot through a Celite pad to remove iron residues.

-

Evaporate solvent to yield Methyl 5-amino-2-ethoxybenzoate .

Phase B: Cyclization to Quinazolinone Core

Rationale: The ester and the newly formed amine are positioned perfectly to react with electrophiles (like formamide or isothiocyanates) to close the pyrimidine ring, forming the quinazolinone.

Procedure:

-

Take the crude amine (from Phase A) and dissolve in Formamide (10 mL).

-

Reflux at 140-150°C for 6 hours. Note: High temperature is required to drive the condensation and eliminate methanol/water.

-

Cool the mixture to room temperature and pour into crushed ice.

-

Self-Validation: A solid precipitate should form immediately. Filter and recrystallize from ethanol.

-

Characterization: Confirm structure via IR (look for C=O stretch at ~1680 cm⁻¹ and disappearance of ester peaks).

Application Protocol: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against S. aureus (Gram+) and P. aeruginosa (Gram-).

Standard: CLSI M07-A10 (Broth Microdilution).

Experimental Setup

| Component | Specification | Notes |

| Medium | Mueller-Hinton Broth (MHB) | Cation-adjusted for P. aeruginosa stability. |

| Inoculum | Validated via OD600 (0.08–0.10) and plate counts. | |

| Compound Stock | 10 mg/mL in DMSO | Ensure final DMSO concentration in wells is <1%. |

| Positive Control | Ciprofloxacin / Ampicillin | Validates assay performance. |

Step-by-Step Methodology

-

Preparation: Prepare serial 2-fold dilutions of the MENB-derived quinazolinone in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of standardized bacterial suspension to each well.

-

Controls:

-

Growth Control: Bacteria + Solvent (DMSO) only.

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours (aerobic).

-

Readout:

-

Visual: Identify the lowest concentration with no visible turbidity.

-

Quantitative: Measure absorbance at 600nm.

-

Resazurin Confirmation (Optional): Add 30 µL of 0.01% Resazurin solution. A change from blue to pink indicates metabolic activity (growth).

-

Data Interpretation Guide

-

MIC < 10 µg/mL: Potent antimicrobial candidate.

-

MIC 10–64 µg/mL: Moderate activity; requires structural optimization (SAR).

-

MIC > 64 µg/mL: Inactive.

References

-

Singh, A., et al. (2008).[2] "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]

-

Al-Sha'er, M. A., et al. (2013).[3] "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities." Der Pharma Chemica. Available at: [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4377758, Methyl 2-methyl-5-nitrobenzoate." PubChem. Available at: [Link]

-

Gaber, A., et al. (2024).[4][5] "Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects." BMC Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sciforum.net [sciforum.net]

- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling procedures for Methyl 2-ethoxy-5-nitrobenzoate

Application Note: Safe Handling and Application Protocols for Methyl 2-ethoxy-5-nitrobenzoate

Introduction & Strategic Significance

This compound (CAS: 80074-34-6) is a specialized aromatic intermediate utilized primarily in the synthesis of pharmaceutical active ingredients (APIs), including benzamide-based gastroprokinetic agents (e.g., Cinitapride) and potential phosphodiesterase inhibitors.

Its structural value lies in the ortho-ethoxy group , which serves as a strong electron-donating directing group, and the meta-nitro group , which provides a latent amine functionality. This compound represents a critical "branch point" in convergent synthesis: the ester allows for amidation or hydrolysis, while the nitro group allows for reduction to an aniline derivative.

Critical Handling Note: While structurally stable, nitrobenzoate esters possess latent energetic properties and potential biological toxicity (methemoglobinemia risk upon metabolism). This guide outlines the rigorous safety protocols required for its manipulation.

Physicochemical Profile & Identification

Table 1: Chemical Specification and Properties

| Property | Specification | Notes |

| Chemical Name | This compound | |

| CAS Number | 80074-34-6 | Verify against CoA upon receipt |

| Molecular Formula | C₁₀H₁₁NO₅ | |

| Molecular Weight | 225.20 g/mol | |

| Physical State | Crystalline Solid | Pale yellow to off-white |

| Melting Point | 45–50 °C (Predicted) | Low melting point requires cool storage |

| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in water |

| LogP | ~2.3 | Lipophilic; penetrates skin barriers |

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Based on Structure-Activity Relationship (SAR) analysis of the homologous Methyl 2-methoxy-5-nitrobenzoate (CAS 34841-11-7), the following hazards are assigned via read-across methodology:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Cat.[1] 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Energetic Hazard: Nitro-aromatics can decompose exothermically at high temperatures (>250°C).

Toxicological Mechanism

Upon ingestion or absorption, nitrobenzoates can be metabolized via nitro-reduction to nitroso- and hydroxylamine intermediates. These metabolites can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Safe Handling & Storage Protocols

Storage Hierarchy

-

Temperature: Store at 2–8°C . The low melting point means ambient fluctuations can cause partial melting and resolidification, leading to hard "caking" that is difficult to weigh.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis of the ester moiety over long durations.

-

Segregation: Keep away from strong reducing agents (hydrides) and strong bases (which can cause hydrolysis or nucleophilic attack on the aromatic ring).

Weighing and Transfer SOP

-

Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. A P95/N95 respirator is required if handling open powder outside a hood.

-

Static Control: Use an anti-static gun or ionizer bar if the environment is dry (<30% RH), as nitro-aromatic powders can be static-prone and dispersible.

Experimental Application: Nitro-Reduction Protocol

The most common utilization of this compound is the selective reduction of the nitro group to an amine (Methyl 5-amino-2-ethoxybenzoate), a precursor for amidation.

Method: Catalytic Hydrogenation (Pd/C) or Iron-Mediated Reduction (Bechamp). Rationale: Catalytic hydrogenation is cleaner but requires pressure equipment. Iron/Acetic acid is robust and avoids pressurized hydrogen gas.

Protocol: Iron-Mediated Reduction (Robust Scale-Up)

-

Setup: 3-neck round bottom flask equipped with mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent System: Ethanol/Water (4:1 ratio) with 5% Acetic Acid (catalyst/proton source).

-

Reagents:

-

1.0 eq this compound

-

3.0 eq Iron Powder (fine mesh, activated)

-

0.1 eq Ammonium Chloride (electrolyte)

-

-

Procedure:

-

Dissolve substrate in Ethanol/Water.

-

Add Ammonium Chloride. Heat to 60°C.

-

Add Iron powder portion-wise over 30 minutes (Caution: Exothermic).

-

Monitor internal temp; do not exceed 80°C (reflux).

-

Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

-

Workup:

-

Filter hot through a Celite pad to remove Iron oxides.

-

Concentrate filtrate. Neutralize with sat. NaHCO₃.

-

Extract with Ethyl Acetate.

-

Process Visualization

Figure 1: Safe Handling Lifecycle

Caption: Lifecycle management from receipt to disposal, emphasizing cold storage and segregation from reducing agents.

Figure 2: Synthetic Pathway (Nitro Reduction)

Caption: Chemical transformation pathway converting the nitro-intermediate to the amino-precursor.

Disposal & Environmental Compliance

-

Waste Stream: Halogen-free Organic Solvents (unless chlorinated solvents were used in workup).

-

Specific Requirement: Do not dispose of nitro-compounds in trash. Small amounts of residual nitro-aromatics can be shock-sensitive if allowed to dry and crystallize in threads of caps.

-

Destruction: High-temperature incineration (>1000°C) with scrubber is the only approved method for final destruction to prevent release of NOx gases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-methyl-5-nitrobenzoate (Analog Read-Across). Retrieved from [Link]

-

Organic Syntheses. Nitration of Methyl Benzoate and General Handling of Nitrobenzoates. Org.[2][3][4] Syn. Coll. Vol. 1, p.372. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-ethoxy-5-nitrobenzoate

Case ID: PUR-80074-34-6 Compound: Methyl 2-ethoxy-5-nitrobenzoate CAS: 80074-34-6 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Welcome to the technical support interface for This compound . This guide addresses the purification challenges specific to nitro-alkoxy-benzoates. Based on the structural properties of CAS 80074-34-6, the primary impurities are synthesis-dependent: positional isomers (from nitration routes) or unreacted phenols (from alkylation routes).[1]

This troubleshooting guide prioritizes recrystallization as the primary purification vector due to the compound's crystallinity, with chromatography reserved for difficult isomer separation.

Part 1: Rapid Troubleshooting (FAQs)

Q1: My crude product is an oil or a sticky gum, not a solid. How do I induce crystallization?

Diagnosis: This "oiling out" phenomenon usually indicates the presence of solvent residues (often high-boiling aromatics or DMF) or a depressed melting point due to a eutectic mixture with impurities. Corrective Action:

-

Trituration: Add cold n-Hexane or Pentane to the oil and scratch the flask walls vigorously with a glass rod. This removes non-polar solvent residues and provides nucleation sites.

-

Seeding: If you have a pure reference standard, add a micro-spatula tip of the crystal to the supercooled oil.

-

Solvent Swap: Dissolve the oil in a minimum amount of Diethyl Ether, dry over MgSO₄, and evaporate to dryness slowly to form a solid foam, then attempt recrystallization.

Q2: The product has a persistent yellow/orange hue even after recrystallization.

Diagnosis: Nitro compounds are naturally pale yellow, but deep orange/red indicates phenolic impurities (e.g., unreacted Methyl 5-nitrosalicylate) or oxidation byproducts. Corrective Action:

-

Chemical Wash: Dissolve the solid in Ethyl Acetate and wash with cold 5% Na₂CO₃ (Sodium Carbonate). Phenols are acidic and will partition into the aqueous layer.

-

Warning: Do not use strong NaOH or heat, as this will hydrolyze the ester.

-

-

Activated Carbon: During recrystallization, add 1-2% w/w activated charcoal (e.g., Norit) to the hot solution, stir for 5 minutes, and filter while hot through Celite.

Q3: I suspect I have the 3-nitro isomer mixed with my 5-nitro product.

Diagnosis: If synthesized via nitration of Methyl 2-ethoxybenzoate, the 3-nitro isomer is the primary contaminant.[1] Corrective Action:

-

Recrystallization Selectivity: The 5-nitro isomer (para to the ethoxy group) typically has a higher melting point and better lattice packing than the 3-nitro isomer (ortho to the ethoxy group).

-

Protocol: Use Ethanol (95%) . The 3-nitro isomer is significantly more soluble in cold ethanol and will remain in the mother liquor. Repeat recrystallization twice if NMR shows >2% isomer content.

Part 2: Deep Dive Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing minor isomers, inorganic salts, and trace starting materials.

Solvent System:

-

Primary: Ethanol (95% or absolute).

-

Alternative: Methanol (Good solubility, but lower boiling point limits impurity clearance).[2]

-

Anti-solvent pair: Ethyl Acetate / Hexane (Use if alcohol solubility is too high).

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5 mL per gram of crude) and heat to boiling on a hot plate/block.

-

Note: If the solid does not dissolve, add more solvent in 1 mL increments. If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed funnel.

-

-

Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

-

Critical: Rapid cooling (e.g., plunging directly into ice) traps impurities inside the crystal lattice.

-

-

Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30–60 minutes to maximize yield.

-

Harvesting: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with a small volume of ice-cold Ethanol .

-

Volume Rule: Use just enough to cover the cake, then apply vacuum immediately.

-

-

Drying: Dry in a vacuum oven at 40°C or air dry away from direct light.

Protocol B: Impurity Extraction (Pre-Purification)

Best for: Crude reaction mixtures containing unreacted phenols or acids.[1]

| Impurity Type | Wash Solution | Mechanism |